7-Bromo-5,6-dimethyl-1H-indazole
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Overview
Description
7-Bromo-5,6-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-dimethyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-3,4-dimethylphenylhydrazine as a starting material, which undergoes cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5,6-dimethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The indazole ring can be reduced to form dihydroindazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
- Substitution reactions yield various substituted indazoles.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in dihydroindazole derivatives.
Scientific Research Applications
7-Bromo-5,6-dimethyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-5,6-dimethyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom can enhance its binding affinity and selectivity towards certain molecular targets. Pathways involved may include inhibition of kinases or modulation of signaling cascades.
Comparison with Similar Compounds
5,7-Dimethyl-1H-indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1H-indazole: Lacks the methyl groups, which may affect its solubility and binding properties.
1H-Indazole: The parent compound without any substituents, serving as a reference for understanding the effects of bromine and methyl groups.
Uniqueness: 7-Bromo-5,6-dimethyl-1H-indazole is unique due to the combined presence of bromine and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
Molecular Formula |
C9H9BrN2 |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
7-bromo-5,6-dimethyl-1H-indazole |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7-4-11-12-9(7)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
MKQLXSNHLYKGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)Br)NN=C2 |
Origin of Product |
United States |
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